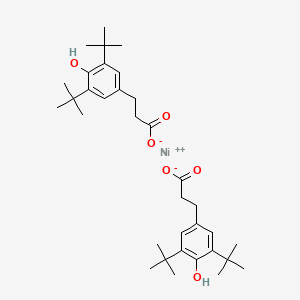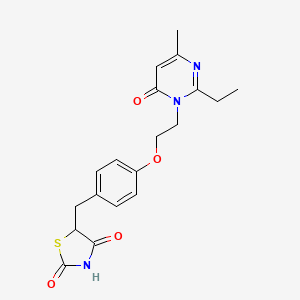
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- is a compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their significant role in medicinal chemistry, particularly in the treatment of type 2 diabetes. This compound, like other thiazolidinediones, exhibits a unique structure that allows it to interact with specific biological targets, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- typically involves the reaction of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione with substituted primary aromatic amines in the presence of potassium carbonate and acetonitrile. This reaction is often facilitated by microwave-assisted techniques, which enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity in industrial settings.
化学反応の分析
Types of Reactions
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: Potassium carbonate (K2CO3) in acetonitrile under microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidiabetic agent due to its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- involves its interaction with PPAR-γ. This interaction leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels .
類似化合物との比較
Similar Compounds
- Pioglitazone
- Rosiglitazone
- Troglitazone
Comparison
Compared to other thiazolidinediones, 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- exhibits unique structural features that may enhance its binding affinity and selectivity for PPAR-γ. This uniqueness potentially translates to improved therapeutic efficacy and reduced side effects.
特性
CAS番号 |
199113-95-6 |
|---|---|
分子式 |
C19H21N3O4S |
分子量 |
387.5 g/mol |
IUPAC名 |
5-[[4-[2-(2-ethyl-4-methyl-6-oxopyrimidin-1-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H21N3O4S/c1-3-16-20-12(2)10-17(23)22(16)8-9-26-14-6-4-13(5-7-14)11-15-18(24)21-19(25)27-15/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,21,24,25) |
InChIキー |
NRFACSVINOXODO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=O)N1CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
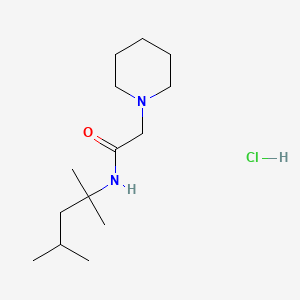
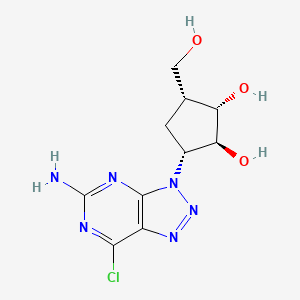
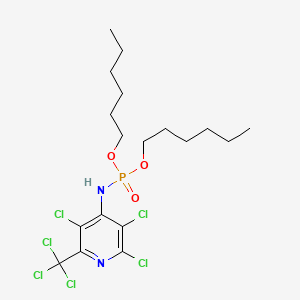
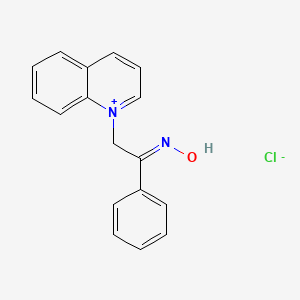
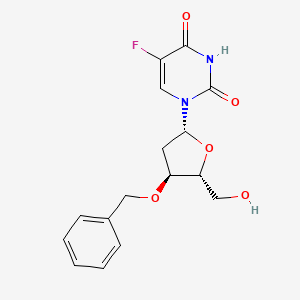
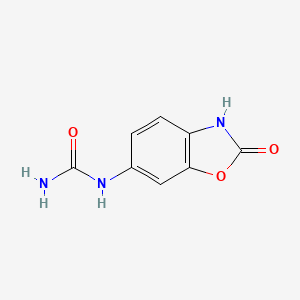
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)




